dimethyl 2-[(Z)-2-cyano-3-(dimethylamino)prop-2-enylidene]propanedioate
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Overview
Description
Dimethyl 2-[(Z)-2-cyano-3-(dimethylamino)prop-2-enylidene]propanedioate is an organic compound with a complex structure that includes cyano, dimethylamino, and propanedionate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-[(Z)-2-cyano-3-(dimethylamino)prop-2-enylidene]propanedioate typically involves the condensation of cyclopentylidenecyanothioacetamide with N,N-dimethylformamide dimethyl acetal. This reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-[(Z)-2-cyano-3-(dimethylamino)prop-2-enylidene]propanedioate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and solvents like ethanol or toluene .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary amines.
Scientific Research Applications
Dimethyl 2-[(Z)-2-cyano-3-(dimethylamino)prop-2-enylidene]propanedioate has several scientific research applications:
Biology: The compound’s reactivity makes it useful in the study of biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which dimethyl 2-[(Z)-2-cyano-3-(dimethylamino)prop-2-enylidene]propanedioate exerts its effects involves its interaction with molecular targets through its functional groups. The cyano and dimethylamino groups can participate in various chemical reactions, influencing biological pathways and molecular interactions .
Comparison with Similar Compounds
Similar Compounds
2-Cyano-3-(dimethylamino)prop-2-ene thioamide: A related compound used in similar synthetic applications.
N-(2-cyano-3-dimethylaminoprop-2-enylidene)acetamide: Another compound with comparable reactivity and applications.
Properties
IUPAC Name |
dimethyl 2-[(Z)-2-cyano-3-(dimethylamino)prop-2-enylidene]propanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-13(2)7-8(6-12)5-9(10(14)16-3)11(15)17-4/h5,7H,1-4H3/b8-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFKUFBOUCGQOY-FPLPWBNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C=C(C(=O)OC)C(=O)OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C=C(C(=O)OC)C(=O)OC)\C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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